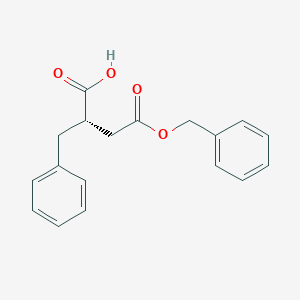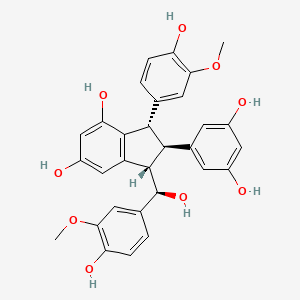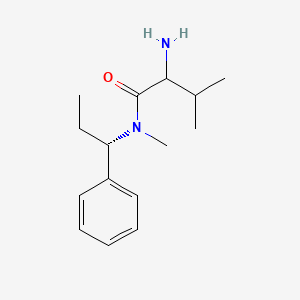
2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide is a chiral amide compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes both an amino group and a phenylpropyl moiety, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-3-methylbutanoic acid and (S)-1-phenylpropylamine.
Amide Bond Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 2-amino-3-methylbutanoic acid and the amine group of (S)-1-phenylpropylamine. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amide bond formation under controlled conditions.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and yield of the final product.
Quality Control: Implementing rigorous quality control measures, including spectroscopic and chromatographic analysis, to verify the purity and identity of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.
Substitution: The phenylpropyl moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products:
Oxidation Products: Oxo derivatives with modified functional groups.
Reduction Products: Amines resulting from the reduction of the amide bond.
Substitution Products: Aromatic compounds with various substituents on the phenyl ring.
Scientific Research Applications
2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in asymmetric synthesis, enabling the creation of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Industry: The compound is utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups.
Pathways Involved: It may modulate biochemical pathways by binding to active sites or allosteric sites, influencing the activity of target proteins.
Chirality: The chiral nature of the compound plays a crucial role in its interactions, as different enantiomers can exhibit distinct biological activities.
Comparison with Similar Compounds
2-Amino-N,3-dimethyl-N-(3-(trifluoromethyl)benzyl)butanamide: This compound features a trifluoromethyl group on the aromatic ring, which can influence its reactivity and interactions.
2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide: A similar compound with a methyl group on the benzyl moiety, affecting its chemical properties.
2-Amino-N,3-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide: This compound contains a tetrahydropyran ring, which can alter its steric and electronic characteristics.
Uniqueness: 2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide stands out due to its specific chiral configuration and the presence of a phenylpropyl group, which imparts unique chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C15H24N2O |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-amino-N,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide |
InChI |
InChI=1S/C15H24N2O/c1-5-13(12-9-7-6-8-10-12)17(4)15(18)14(16)11(2)3/h6-11,13-14H,5,16H2,1-4H3/t13-,14?/m0/s1 |
InChI Key |
OIELLIGGYXPQHX-LSLKUGRBSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)N(C)C(=O)C(C(C)C)N |
Canonical SMILES |
CCC(C1=CC=CC=C1)N(C)C(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


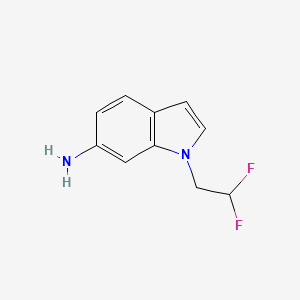
![2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B13086267.png)
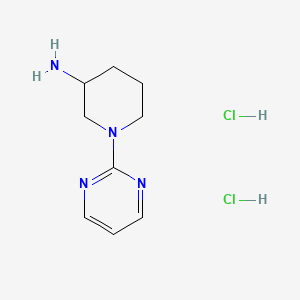
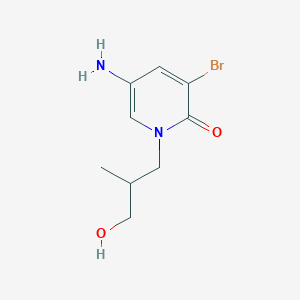
![tert-Butyl N-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B13086291.png)

![2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13086298.png)
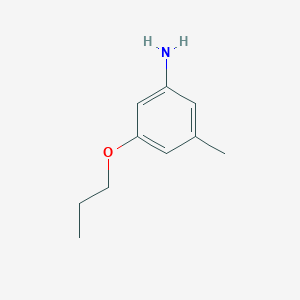
![1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086314.png)


![2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13086320.png)
